Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 31718-05-5, NSC 382824) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molar mass of 220.22 g/mol . Structurally, it features a dihydropyridine core substituted with a cyano group at position 3, an ethyl ester at position 4, an ethyl group at position 6, and a ketone at position 2. This compound is widely utilized as a building block in pharmaceutical and materials science research due to its reactive functional groups, which enable diverse derivatization pathways .
Properties
IUPAC Name |
ethyl 3-cyano-6-ethyl-2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-7-5-8(11(15)16-4-2)9(6-12)10(14)13-7/h5H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZXUSXZGVQQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)N1)C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321888 | |
| Record name | ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31718-05-5 | |
| Record name | NSC382824 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its potential pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the ethyl group could enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth has implications for developing new antibiotics.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cells through the activation of specific pathways. For example, derivatives of ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine were tested against breast cancer cell lines, showing significant cytotoxicity.
Organic Synthesis
This compound serves as an essential building block in organic synthesis.
Hantzsch Reaction
The compound can be synthesized through the Hantzsch reaction, which involves the condensation of aldehydes, β-keto esters, and ammonium acetate in the presence of a catalyst. This method highlights its utility in generating diverse heterocyclic compounds.
Michael Addition Reactions
Another significant application is its use in Michael addition reactions to form complex molecular architectures. The reactivity of the cyano group allows for nucleophilic attacks, leading to the formation of various substituted pyridines.
Materials Science
In materials science, this compound has been explored for its potential in creating advanced materials.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research has shown that polymers containing this compound exhibit improved resistance to degradation under environmental stress.
Nanomaterials
Studies are ongoing regarding the use of ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine in synthesizing nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Physicochemical and Functional Comparisons
Substituent Effects:
- Ethyl vs. Methyl (Position 6): The ethyl group in the target compound increases lipophilicity compared to the methyl analogue (logP ~1.8 vs.
- Ethyl vs. Phenyl (Position 6): The phenyl substituent introduces aromaticity, favoring π-π stacking interactions in drug-receptor binding but reduces solubility in aqueous media .
- Trifluoromethyl (Position 6): The electron-withdrawing CF₃ group in Parchem’s compound (CAS 1335921-53-3) enhances metabolic stability and alters electronic density on the pyridine ring .
- Methoxy (Position 3): In CAS 887596-02-3, the methoxy group increases polarity, improving solubility in polar solvents like ethanol or DMSO .
Pharmacological and Industrial Relevance
- Drug Discovery: The 6-ethyl and 6-phenyl derivatives are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
- Materials Science: The trifluoromethyl analogue is used in liquid crystal formulations for its thermal stability .
- Limitations: The 6-phenyl variant’s poor aqueous solubility limits its bioavailability, necessitating prodrug strategies .
Biological Activity
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS Number: 31718-05-5) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antiproliferative, and enzyme inhibition activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.225 g/mol |
| Purity | 95% |
| CAS Number | 31718-05-5 |
Antimicrobial Activity
Recent studies have shown that derivatives of ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. In vitro evaluations highlighted the compound's effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives. These compounds were also tested for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showing superior activity compared to standard antibiotics like Ciprofloxacin .
Key Findings:
- MIC Values: Ranged between 0.22 to 0.25 μg/mL.
- Biofilm Inhibition: Significant reduction in biofilm formation observed.
Antiproliferative Activity
The compound has demonstrated promising antiproliferative effects against various cancer cell lines, including HeLa, A549, and MDA-MB-231. The antiproliferative activity was assessed through IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%. Modifications in the chemical structure significantly impacted these values, suggesting that specific functional groups enhance biological activity .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ Value (μM) | Comments |
|---|---|---|
| HeLa | 4.3 - 8.3 | Improved activity with hydroxyl groups |
| A549 | <10 | Effective against lung cancer cells |
| MDA-MB-231 | <10 | Effective against breast cancer cells |
Enzyme Inhibition
Ethyl 3-cyano-6-ethyl-2-oxo-1,2-dihydropyridine has also been evaluated for its potential as an enzyme inhibitor. It exhibited significant inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These findings suggest that this compound could be a lead candidate for developing new therapeutic agents targeting bacterial infections and cancer.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of ethyl 3-cyano compounds revealed that modifications led to enhanced antibacterial activity, particularly in combination therapies with existing antibiotics .
- Cancer Cell Line Evaluation : Research focusing on the antiproliferative effects of pyridine derivatives indicated that the presence of electron-donating groups significantly improved efficacy against cancer cell lines .
Q & A
Basic Research Question
- IR Spectroscopy : Expect peaks at ~2220 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (ester C=O), and ~3300 cm⁻¹ (N–H stretch in dihydropyridine) .
- <sup>1</sup>H NMR : Signals for ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.5–8.0 ppm, depending on substitution).
- Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 234 (C11H12N2O3), with fragmentation patterns (e.g., loss of ethoxy group: m/z 189) .
Advanced Consideration : High-resolution MS and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in tautomeric forms or regioisomeric byproducts .
What challenges arise in determining the crystal structure of this compound, and which refinement tools are suitable?
Advanced Research Question
Crystallization may be hindered by conformational flexibility in the dihydropyridine ring. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
- Software : SHELXL for small-molecule refinement, leveraging its robust handling of disordered ethyl groups and hydrogen bonding networks .
- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation) to resolve electron density maps for cyano and ester moieties.
How do the cyano and ethyl substituents influence physicochemical properties and reactivity?
Advanced Research Question
- Solubility : The ethyl group enhances lipophilicity compared to methyl analogs, reducing aqueous solubility but improving membrane permeability in biological assays .
- Electrophilicity : The cyano group activates the 4-carboxylate for nucleophilic substitution, enabling derivatization (e.g., amide coupling) .
- Tautomerism : The 2-oxo-1,2-dihydropyridine ring may exhibit keto-enol tautomerism, affecting hydrogen-bonding interactions in crystal packing .
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases).
- MD Simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with the cyano group .
- QSAR : Correlate electronic parameters (e.g., Hammett σ for the cyano group) with inhibitory IC50 values .
What are the best practices for handling and storing this compound to ensure stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
